molecular formula C18H14N4O3 B5447837 methyl 2-methyl-6-oxo-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

methyl 2-methyl-6-oxo-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

Cat. No.: B5447837
M. Wt: 334.3 g/mol
InChI Key: JSNXMCCHLUHGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl 2-methyl-6-oxo-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate features a tricyclic pyrazolo-pyrido-pyrimidine core. Key structural elements include:

  • A pyrazolo[1,5-a]pyrimidine ring fused with a pyridine moiety.
  • Substituents: a methyl group at position 2, a 6-oxo group, a phenyl group at position 7, and a methyl ester at position 2.
  • Potential pharmacological relevance due to the pyrimidine scaffold, which is common in bioactive molecules .

While specific data for this compound are absent in the provided evidence, its structural analogs and related heterocycles offer insights into comparative properties.

Properties

IUPAC Name

methyl 4-methyl-10-oxo-11-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c1-11-15(18(24)25-2)16-19-10-13-14(22(16)20-11)8-9-21(17(13)23)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNXMCCHLUHGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C(=O)OC)C(=O)N(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-6-oxo-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aminopyrazole with dicarbonyl compounds can lead to the formation of the pyrazolo[1,5-a]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-6-oxo-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce different functional groups onto the core structure.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-methyl-6-oxo-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate has been investigated for its therapeutic potential due to its ability to modulate various biological pathways:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). These compounds have demonstrated low IC50 values (0.3 to 24 µM) against critical cancer targets such as EGFR and VEGFR2 .
  • Anti-inflammatory Properties : The compound has been linked to reduced inflammation through inhibition of pro-inflammatory pathways. Certain derivatives have shown IC50 values below 50 µM in inhibiting NF-kB/AP-1 reporter activity in cell-based assays .

Biological Research

The compound serves as a valuable tool in biological studies due to its enzyme inhibition and receptor modulation capabilities:

  • Enzyme Inhibition : It is known to inhibit cAMP phosphodiesterase, which plays a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cAMP, affecting various physiological processes .
  • Receptor Modulation : The compound can modulate tyrosine kinase receptors, which are involved in cell growth and differentiation. This property makes it a candidate for further research in targeted therapies .

Case Studies

Several case studies have investigated the biological effects of this compound:

Cytotoxicity Assays

In vitro studies using A549 lung adenocarcinoma cells demonstrated that treatment with methyl 2-methyl compounds resulted in significant reductions in cell viability compared to control groups treated with standard chemotherapeutics like cisplatin .

Molecular Docking Studies

These studies elucidated binding modes and mechanisms of action for various analogs against cancer targets, confirming their potential as multitarget inhibitors .

Mechanism of Action

The mechanism of action of methyl 2-methyl-6-oxo-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name / Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Heterocyclic System Reference
Target Compound Not reported Not reported Methyl ester, 6-oxo, phenyl Pyrazolo-pyrido-pyrimidine -
6-Nitro-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine Not reported Not reported Nitro, phenyl Pyrazolo[1,5-a]pyrimidine
Ethyl triazolo[4,3-a]pyrimidine 452.5 206 Ethyl ester, hydroxylphenyl Triazolo[4,3-a]pyrimidine
Thiazolo[3,2-a]pyrimidine 494.55 154–155 (427–428 K) Ethyl ester, trimethoxybenzylidene Thiazolo[3,2-a]pyrimidine
Diethyl tetrahydroimidazo[1,2-a]pyridine Not reported 215–217 Cyano, nitro, diethyl ester Tetrahydroimidazo[1,2-a]pyridine

Research Findings and Implications

  • Synthetic Flexibility : The nitro group in pyrazolo-pyrimidines () allows post-synthetic modifications, whereas the target’s oxo group may limit reactivity but enhance stability .
  • Crystal Engineering : Thiazolo-pyrimidines () exhibit C—H···O interactions, suggesting the target’s 6-oxo group could similarly stabilize its lattice .
  • Pharmacological Potential: Pyrimidine derivatives often show bioactivity; the target’s tricyclic system may offer improved binding affinity compared to bicyclic analogs .

Biological Activity

Methyl 2-methyl-6-oxo-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate (referred to as "the compound" hereafter) is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex heterocyclic structure characterized by a pyrazolo[1,5-a]pyrimidine core. Its molecular formula is C15H14N4O3C_{15}H_{14}N_4O_3, with a molecular weight of 298.3 g/mol. The structure includes:

  • Methyl group at the 2-position
  • Phenyl group at the 7-position
  • Carboxylate group at the 3-position

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases. For instance, it acts as a potent inhibitor of CDK2 with an IC50 value of 0.09μM0.09\mu M, comparable to established inhibitors like ribociclib .
  • Receptor Modulation : It modulates receptor activity, particularly in pathways related to cancer cell proliferation and inflammation. The compound's interaction with tyrosine kinase receptors has been noted in studies assessing its potential as an anticancer agent .

Anticancer Properties

Research indicates that the compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated its efficacy in inhibiting cell growth across multiple human cancer types, with a mean growth inhibition percentage reaching up to 43.9%43.9\% across 56 tested cell lines .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties through the inhibition of key signaling pathways such as NF-kB/AP-1. Compounds derived from similar pyrazolo structures have shown IC50 values ranging from 4.84.8 to 30.1μM30.1\mu M in inhibiting inflammatory responses .

Comparative Studies

To contextualize the compound's activity, it can be compared with other pyrazolo derivatives:

Compound NameActivity TypeIC50 Value
DorsomorphinBMP receptor inhibitionNot specified
Compound 13iAnti-inflammatory (MAPK inhibition)<50 µM
Compound 6tCDK2 inhibition0.09 µM
Compound 6sTRKA inhibition0.45 µM

Case Studies and Research Findings

  • Dual Inhibition Studies : A study synthesized various pyrazolo derivatives and assessed their dual inhibition potential toward CDK2 and TRKA kinases. The findings highlighted that certain derivatives exhibited potent activity against these targets, suggesting that modifications in the chemical structure can enhance therapeutic efficacy against cancers .
  • Molecular Docking Simulations : Simulations have shown that the compound binds effectively to target enzymes and receptors, indicating its potential for rational drug design aimed at enhancing selectivity and potency against specific molecular targets involved in disease pathways .

Q & A

Q. What are the standard synthetic routes for methyl 2-methyl-6-oxo-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization of precursor molecules. For example:

  • Cyclization under basic conditions : Use of cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to facilitate intramolecular cyclization of intermediates, as demonstrated in related pyrazolo-pyrido-pyrimidine frameworks .
  • Acid-catalyzed reactions : Controlled pH and temperature to optimize cyclization efficiency, as seen in analogous triazole-containing derivatives .
  • Key precursors : Starting materials such as substituted aldehydes (e.g., 4-chlorobenzaldehyde) and heterocyclic amines are critical for constructing the fused pyrazolo-pyrido-pyrimidine core .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, distinguishing regioisomers and confirming substituent positions. For instance, chemical shifts near δ 160-170 ppm in 13C NMR indicate carbonyl groups .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula by matching experimental and theoretical m/z values (e.g., deviations < 2 ppm ensure accuracy) .
  • IR Spectroscopy : Identifies functional groups like C=O (stretching ~1700 cm⁻¹) and N-H (broad peaks ~3200 cm⁻¹) .

Q. How can researchers ensure purity during synthesis?

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using polar/non-polar solvent systems (e.g., ethyl acetate/hexane) .
  • Recrystallization : Optimizes solvent choices (e.g., ethanol or acetonitrile) to remove byproducts .
  • Column Chromatography : Separates isomers or impurities using silica gel and gradient elution .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon interactions. For example, HSQC can clarify ambiguous coupling in the pyrido-pyrimidine ring .
  • Computational Modeling : Compares experimental shifts with density functional theory (DFT)-predicted values to identify misassignments .
  • Isotopic Labeling : Incorporates deuterated analogs to simplify complex splitting patterns in crowded spectral regions .

Q. What strategies improve reaction yields for derivatives with modified substituents?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during cyclization .
  • Catalyst Screening : Testing palladium complexes or Lewis acids (e.g., ZnCl₂) to accelerate key steps like cross-coupling .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions in multi-step syntheses .

Q. How can researchers design derivatives for enhanced biological activity?

  • Structure-Activity Relationship (SAR) Studies : Modifying substituents at the 7-phenyl or 3-carboxylate positions to alter pharmacokinetics. For example:

    Position Modification Impact Reference
    7-PhenylElectron-withdrawing groups (e.g., -NO₂)Increases binding to kinase targets
    3-CarboxylateEster-to-amide conversionEnhances metabolic stability
  • Molecular Docking : Predicts interactions with biological targets (e.g., kinases) using software like AutoDock Vina .

Q. What experimental designs address stability challenges in long-term studies?

  • Accelerated Stability Testing : Exposes the compound to elevated temperatures (40-60°C) and humidity (75% RH) to simulate degradation pathways .
  • pH-Dependent Solubility Studies : Uses buffered solutions (pH 1-10) to identify optimal storage conditions .
  • LC-MS Monitoring : Tracks degradation products over time to identify vulnerable functional groups (e.g., ester hydrolysis) .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between theoretical and experimental HRMS data?

  • Isotopic Pattern Analysis : Confirm the presence of halogens (e.g., Cl, F) or sulfur, which alter isotopic distributions .
  • Collision-Induced Dissociation (CID) : Fragments the molecular ion to validate structural assignments via MS/MS .
  • Interlaboratory Validation : Cross-check data with independent facilities to rule out instrumental artifacts .

Q. What methods resolve ambiguities in regiochemistry during cyclization?

  • X-ray Crystallography : Provides definitive proof of regioselectivity in crystalline derivatives .
  • NOE (Nuclear Overhauser Effect) Experiments : Identifies spatial proximity between protons in ambiguous positions .

Methodological Recommendations

  • Reaction Optimization Table :

    Parameter Optimal Range Impact on Yield Reference
    Catalyst (Cs₂CO₃)1.5 equivalentsMaximizes cyclization efficiency
    Solvent (DMSO)Anhydrous, 80°CReduces hydrolysis of intermediates
    Reaction Time12-24 hoursBalances completion vs. degradation
  • Characterization Workflow :

    • Purity Check : TLC → Column Chromatography.
    • Structural Confirmation : NMR → HRMS → X-ray (if crystalline).
    • Functional Group Analysis : IR → Reactivity assays (e.g., ester hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.